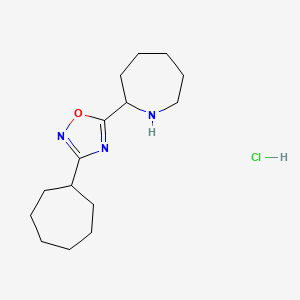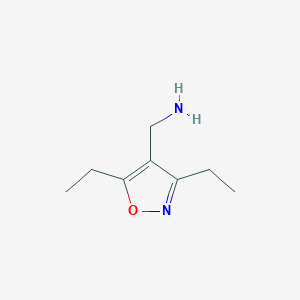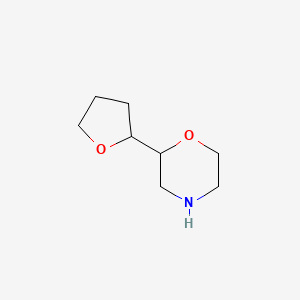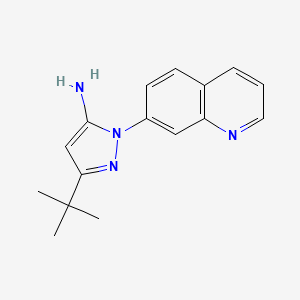
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a quinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step can involve alkylation reactions using tert-butyl halides.
Attachment of the quinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the quinoline moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or reduce any nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with pyrazole and quinoline structures are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors or dyes.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for various enzymes, making them useful in biochemical research.
Fluorescent Probes: The quinoline moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Anticancer Agents: Compounds with similar structures have been studied for their potential anticancer properties.
Antimicrobial Agents: They may also exhibit antibacterial or antifungal activities.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as pesticides or herbicides.
Wirkmechanismus
The mechanism of action for 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety often plays a crucial role in binding to the target site, while the pyrazole ring can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-butyl)-1-(quinolin-8-yl)-1H-pyrazol-5-amine: Similar structure with a different position of the quinoline moiety.
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.
Uniqueness
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine may exhibit unique properties due to the specific positioning of its substituents, which can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRCJPAXLSJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
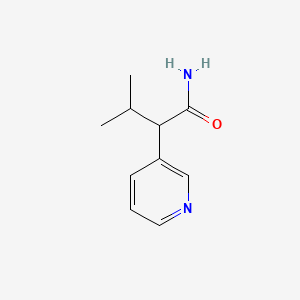
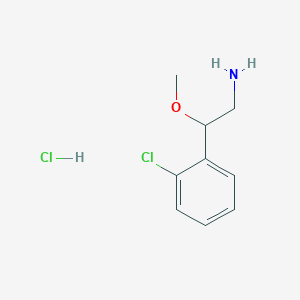

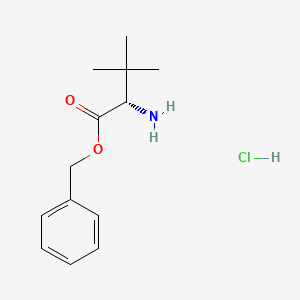
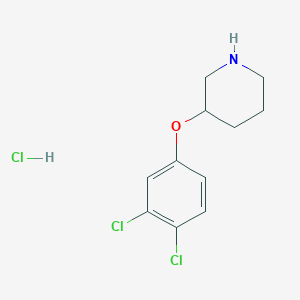
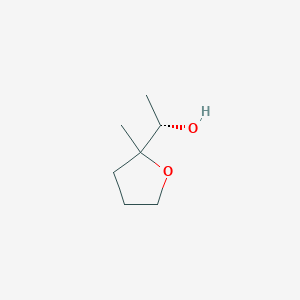
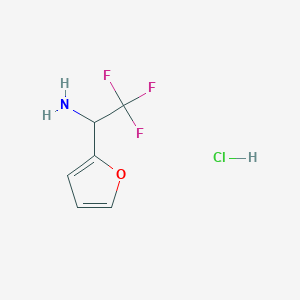
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
